(5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate

Description

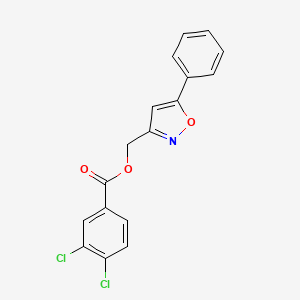

(5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate is a synthetic organic compound characterized by an isoxazole ring substituted with a phenyl group at the 5-position and a methyl ester group linked to a 3,4-dichlorobenzene moiety. This structure combines aromatic and heterocyclic components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3/c18-14-7-6-12(8-15(14)19)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCDCZEGFHPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229173 | |

| Record name | (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343374-57-2 | |

| Record name | (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343374-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate typically involves the reaction of 5-phenyl-3-isoxazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzene ring, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate is widely used in scientific research due to its unique structure and properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,4-Dihydroxybenzoate (MDHB)

- Structure : MDHB features a benzoate ester with two hydroxyl groups at the 3,4-positions, contrasting with the dichloro substitution in the target compound.

- Mechanistic Profile: MDHB promotes neural stem cell (NSC) differentiation into cholinergic neurons by inhibiting AKT phosphorylation, activating GSK3β (via tyrosine 216 autophosphorylation), and degrading β-catenin, thereby suppressing cell cycle progression and upregulating Isl1 gene expression .

- Biological Activity :

Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)

- Structure : Shares an isoxazole-linked aromatic system but differs in ester substitution (ethyl vs. methyl) and the absence of chlorine atoms.

- Functional Implications: Isoxazole derivatives like I-6473 are often explored for antimicrobial or anti-inflammatory activities .

3-Benzylidene Phthalide Derivatives

- Structure : These compounds feature a phthalide core with benzylidene substituents, distinct from the dichlorobenzoate-isoxazole hybrid.

Key Data Table: Structural and Functional Comparison

Biological Activity

Structure

The chemical formula for (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate can be represented as:

This compound consists of a phenyl group attached to an isoxazole ring, which is further linked to a dichlorobenzenecarboxylate moiety.

Properties

- Molecular Weight : 337.20 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several strains of bacteria and fungi. It disrupts cell wall synthesis in bacteria, leading to cell lysis.

- Anti-inflammatory Effects : The compound has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways.

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 8 to 32 µg/mL.

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving lipopolysaccharide-stimulated macrophages, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential therapeutic role in managing chronic inflammatory conditions.

Case Study 3: Cancer Cell Apoptosis

Research conducted on human cancer cell lines demonstrated that treatment with this compound led to a marked increase in apoptotic markers, including cleaved caspase-3 and PARP. This indicates its promise as a lead compound for anticancer drug development.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate?

Answer:

The synthesis of this ester derivative likely involves a two-step process:

Formation of the isoxazole intermediate : React 5-phenyl-3-isoxazolemethanol with 3,4-dichlorobenzoyl chloride under reflux conditions using a base (e.g., pyridine) to catalyze esterification. Monitor completion via TLC or HPLC .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product. Validate purity using melting point analysis and NMR (¹H/¹³C) to confirm ester linkage and absence of unreacted starting materials .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the isoxazole ring (δ 6.5–8.0 ppm) and ester carbonyl (δ ~165–170 ppm). Chlorine substituents on the benzene ring deshield adjacent protons, shifting signals downfield .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and isoxazole C=N/C-O stretches (1600–1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₇H₁₂Cl₂NO₃) and detects fragmentation patterns .

Basic: How should researchers evaluate solubility and stability for experimental design?

Answer:

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectrophotometry to quantify solubility limits. Adjust pH to mimic physiological conditions .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring. Hydrolysis of the ester bond under alkaline conditions is a critical degradation pathway to assess .

Advanced: What mechanistic hypotheses exist for the biological activity of analogous isoxazole esters?

Answer:

Structurally related isoxazole esters (e.g., methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) exhibit MAPK pathway modulation, suggesting potential kinase inhibition or receptor binding . To test this:

- Kinase Assays : Use recombinant MAPK enzymes (e.g., ERK1/2) with ATP-competitive binding assays.

- Gene Expression Profiling : Treat cell lines (e.g., HEK293) and analyze downstream targets (e.g., c-Fos) via qPCR or Western blot .

Advanced: How can environmental persistence and ecotoxicological risks be systematically evaluated?

Answer:

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL ):

- Degradation Pathways : Use LC-MS/MS to identify hydrolysis/metabolite products in simulated environmental matrices (soil/water).

- Bioaccumulation : Measure logP (octanol-water partition coefficient) to predict lipid solubility and bioaccumulation potential.

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) to determine LC₅₀ values .

Advanced: How to resolve contradictions in observed biological activity across studies?

Answer:

- Experimental Replication : Standardize cell lines, assay conditions (e.g., serum-free media), and compound concentrations.

- Orthogonal Validation : Pair cell viability assays (e.g., MTT) with apoptosis markers (Annexin V/PI staining) to confirm cytotoxic effects .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies, accounting for variability in protocols .

Advanced: What strategies optimize selectivity in structure-activity relationship (SAR) studies?

Answer:

- Molecular Docking : Model interactions with MAPK or other targets using software (e.g., AutoDock Vina). Focus on hydrogen bonding with the ester carbonyl and hydrophobic interactions with the dichlorophenyl group .

- Analog Synthesis : Modify substituents (e.g., replacing 3,4-dichloro with 3,4-difluoro) and compare IC₅₀ values in dose-response assays .

Advanced: How to design a robust pharmacokinetic (PK) profiling study?

Answer:

- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions.

- Pharmacokinetic Modeling : Fit plasma concentration-time data to non-compartmental models (e.g., WinNonlin) to calculate t₁/₂ and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.